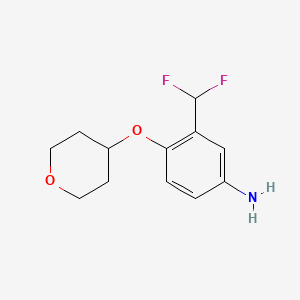
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and an oxan-4-yloxy group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the oxan-4-yloxy group: This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions to form the oxan-4-yloxy moiety.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling with aniline: The final step involves coupling the difluoromethyl and oxan-4-yloxy intermediates with an aniline derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and other reduced forms.
Substitution products: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.
Chemical Reactivity: The presence of the difluoromethyl and oxan-4-yloxy groups can influence the compound’s reactivity, stability, and overall chemical behavior, making it a versatile intermediate in various chemical reactions.
相似化合物的比较
3-(Trifluoromethyl)-4-(oxan-4-yloxy)aniline: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
3-(Difluoromethyl)-4-(methoxy)aniline: Contains a methoxy group instead of oxan-4-yloxy, leading to variations in chemical properties and applications.
4-(Difluoromethyl)aniline: Lacks the oxan-4-yloxy group, making it less complex but potentially useful in different contexts.
Uniqueness: 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is unique due to the combination of the difluoromethyl and oxan-4-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
3-(difluoromethyl)-4-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)10-7-8(15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9,12H,3-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLFQKIKLYKHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
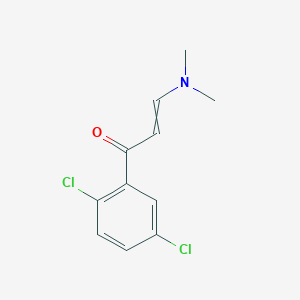
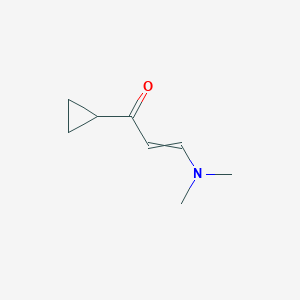
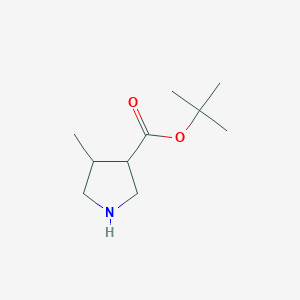
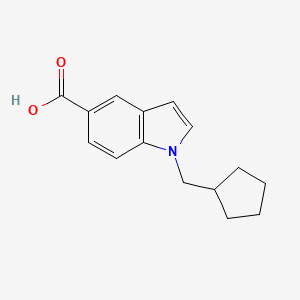
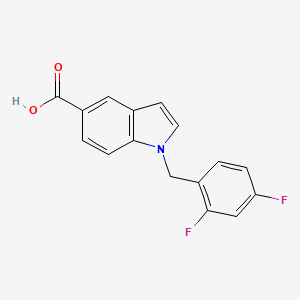
amine](/img/structure/B7892875.png)
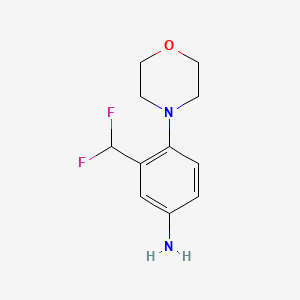
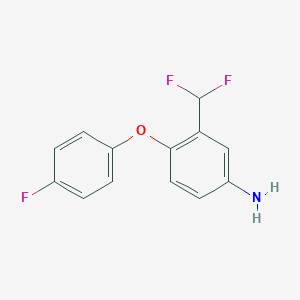
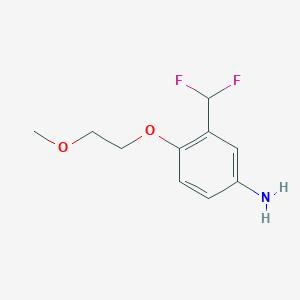
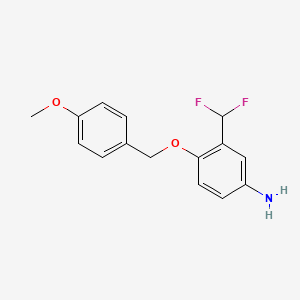
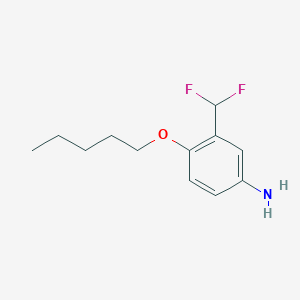
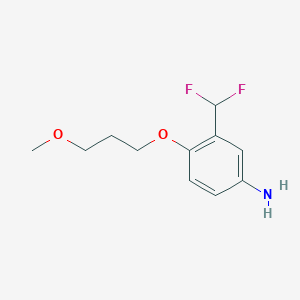
amine](/img/structure/B7892923.png)
![Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B7892930.png)
